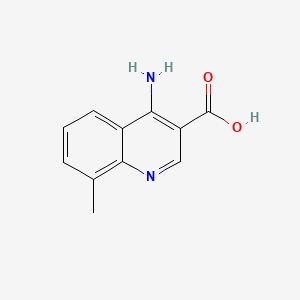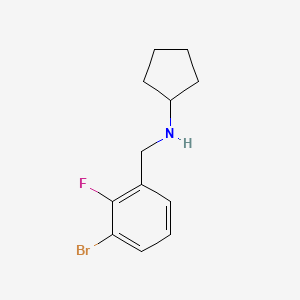
1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene is a chemical compound with the CAS Number: 1355248-01-9. Its molecular weight is 272.16 and its linear formula is C12H15BrFN . It is also known by the IUPAC name N-(3-bromo-2-fluorobenzyl)cyclopentanamine .
Synthesis Analysis
Unfortunately, there is limited information available on the synthesis of this compound. It is recommended to refer to peer-reviewed papers and technical documents for detailed synthesis procedures .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15BrFN/c13-11-7-3-4-9(12(11)14)8-15-10-5-1-2-6-10/h3-4,7,10,15H,1-2,5-6,8H2 . This code provides a specific string of characters that describes the molecular structure of the compound.Aplicaciones Científicas De Investigación
Friedel-Crafts Reaction Applications : A study by Müller and Weyerstahl (1975) explored the Friedel-Crafts reaction of 1-bromo-1-fluoro cyclopropane with benzene, toluene, and anisole, yielding bromo alkenyl anisole and bromo indanes under specific temperature conditions. This study highlights the selective reaction of fluoroatom and its implications in the mechanism of indene formation from geminal dihalocyclopropanes (Müller & Weyerstahl, 1975).
Organometallic Synthesis : Porwisiak and Schlosser (1996) demonstrated the use of 1-Bromo-3,5-bis(trifluoromethyl)benzene, a closely related compound, as a starting material for organometallic synthesis, involving synthetically useful reactions via phenylmagnesium, -lithium, and -copper intermediates (Porwisiak & Schlosser, 1996).
Radiosynthesis and Labelling Agents : Namolingam et al. (2001) conducted a study on radiosynthesis, preparing 1-[18F]Fluoromethyl-4-methyl-benzene from its bromo analogue and synthesizing a series of substituted 1-halomethyl-[18F]fluoromethyl-benzenes. These compounds are potential bifunctional labelling agents (Namolingam, Luthra, Brady, & Pike, 2001).
Regioselective Fluorination : Zhao et al. (2016) investigated the direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives, leading to (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds. This study is significant for understanding the regioselectivity and reaction mechanisms in such fluorination processes (Zhao, Ming, Tang, & Zhao, 2016).
Antimicrobial Agents : Liaras et al. (2011) synthesized and tested various compounds, including derivatives of 1-bromo-3-arylprop-2-en-1-ones with fluoro, bromo, and other groups, for antimicrobial activity against bacteria and fungi. These compounds exhibited significant antimicrobial potency (Liaras, Geronikaki, Glamočlija, Ćirić, & Soković, 2011).
Mecanismo De Acción
Safety and Hazards
According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes and consult a doctor . If ingested, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .
Propiedades
IUPAC Name |
N-[(3-bromo-2-fluorophenyl)methyl]cyclopentanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFN/c13-11-7-3-4-9(12(11)14)8-15-10-5-1-2-6-10/h3-4,7,10,15H,1-2,5-6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGCVTOHKLXGNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=C(C(=CC=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742661 |
Source


|
| Record name | N-[(3-Bromo-2-fluorophenyl)methyl]cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene | |
CAS RN |
1355248-01-9 |
Source


|
| Record name | N-[(3-Bromo-2-fluorophenyl)methyl]cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

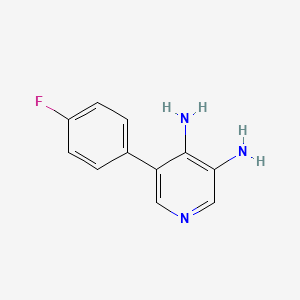

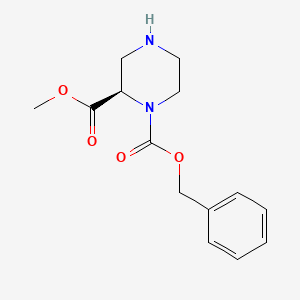

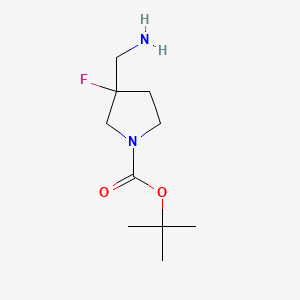
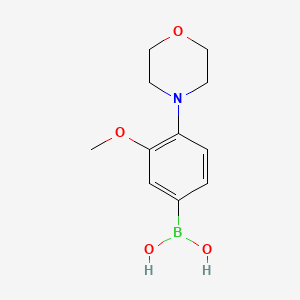

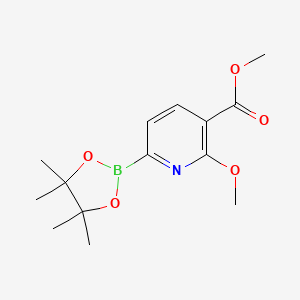
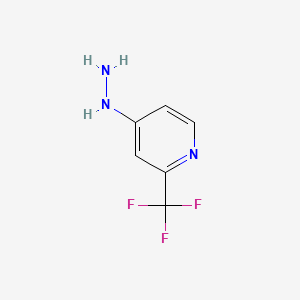
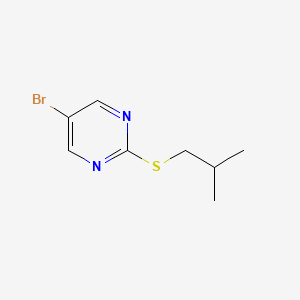
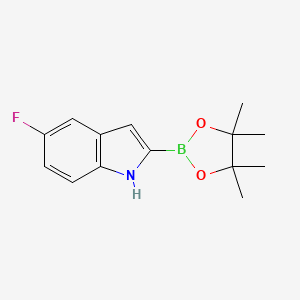

![(2-(Triethylsilyl)benzo[b]thiophen-7-yl)boronic acid](/img/structure/B596750.png)
